methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate
Description
Methyl 3-{[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl}thiophene-2-carboxylate is a structurally complex molecule featuring a thiophene-2-carboxylate core linked to a sulfamoyl group. The sulfamoyl moiety is further substituted with a 2-(dimethylamino)ethyl chain attached to a 2,3-dihydro-1-benzofuran-5-yl aromatic system.
Properties
IUPAC Name |
methyl 3-[[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]sulfamoyl]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S2/c1-20(2)14(12-4-5-15-13(10-12)6-8-25-15)11-19-27(22,23)16-7-9-26-17(16)18(21)24-3/h4-5,7,9-10,14,19H,6,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHHUWLYQGEERT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNS(=O)(=O)C1=C(SC=C1)C(=O)OC)C2=CC3=C(C=C2)OCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural features can be compared to three classes of related molecules identified in the evidence: benzo[b]thiophene carboxylates , sulfonylurea herbicides , and dihydrobenzofuran derivatives .
Benzo[b]Thiophene Carboxylates ()
Ethyl 5-hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate (1a) shares a thiophene-carboxylate backbone with the target compound. Key differences include:
- Core Structure : The target compound’s thiophene ring lacks the fused benzene ring and keto groups present in 1a.
- Synthesis : Both compounds involve esterification steps, but 1a employs acetic anhydride and boron trifluoride for acetylation .
Sulfonylurea Herbicides ()
Sulfonylurea herbicides like triflusulfuron methyl and metsulfuron methyl share sulfonamide-related functional groups but differ critically:
- Functional Groups : Sulfonylureas feature a sulfonylurea bridge (–SO₂–NH–CO–NH–), whereas the target compound has a sulfamoyl group (–SO₂–NH–).
- Heterocyclic Systems : Sulfonylureas incorporate triazine rings (e.g., 1,3,5-triazin-2-yl), while the target compound uses thiophene and benzofuran moieties.
- Biological Activity : Sulfonylureas inhibit acetolactate synthase (ALS) in plants , but the target compound’s mechanism remains uncharacterized.
Dihydrobenzofuran Derivatives ()
Compounds like 2,3-dihydro-3,3-methyl-2-oxo-5-benzofuranyl methyl sulfonate share the dihydrobenzofuran subunit but differ in functionalization:
- Substituents: The target compound’s dihydrobenzofuran is linked to a dimethylaminoethyl chain, whereas derivatives in feature sulfonate or carbamate groups.
- Applications : Dihydrobenzofurans in are used as pesticides or growth regulators (e.g., dimethipin) , but the target compound’s utility is unspecified.
Key Structural and Functional Insights
- Sulfamoyl vs.
- Benzofuran Substitution: The dimethylaminoethyl chain could enhance lipophilicity and membrane permeability relative to simpler dihydrobenzofuran derivatives .
- Thiophene Core : Unlike benzo[b]thiophene carboxylates, the unfused thiophene ring may confer greater conformational flexibility .
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